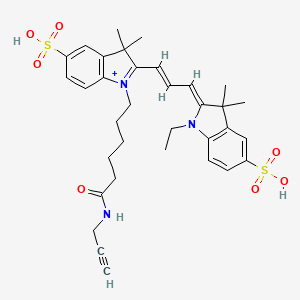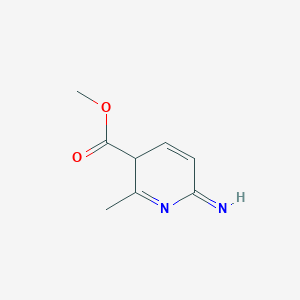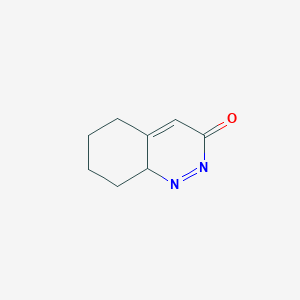![molecular formula C10H16N2O4 B12358344 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxythymidine is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It is structurally similar to thymidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a potent inhibitor of viral DNA synthesis, particularly in the context of human immunodeficiency virus (HIV) treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxythymidine can be synthesized from thymidine through a series of chemical reactions. One common method involves the selective removal of hydroxyl groups at the 2’ and 3’ positions. This can be achieved using reagents such as hydrogen and palladium-on-charcoal in ethanol .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from acetone/methanol mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’-Dideoxythymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nucleoside to produce different analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-on-charcoal is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogen atoms at specific positions .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS treatment.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Wirkmechanismus
2’,3’-Dideoxythymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the growing DNA chain by viral reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The molecular targets include the reverse transcriptase enzyme and the viral DNA itself .
Vergleich Mit ähnlichen Verbindungen
Zidovudine (3’-azido-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV treatment.
Didanosine (2’,3’-dideoxyinosine): Used in combination with other antiretroviral drugs.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analog with similar antiviral properties
Uniqueness: 2’,3’-Dideoxythymidine is unique in its specific inhibition of viral DNA synthesis without significantly affecting host cell DNA. This selectivity makes it a valuable tool in antiviral therapy and research .
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h6-8,13H,2-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
InChI-Schlüssel |
MVOHONKFLYPSFC-ZHFSPANRSA-N |
Isomerische SMILES |
CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)



![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)




![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
